Cefazolin(1-)

Pharmacokinetics Half-Life Protein Binding

In-class cephalosporin substitution without pharmacokinetic consideration leads to dosing failure. Cefazolin sodium provides a 3.8× longer half-life than cephalothin (1.8 h vs. 0.47 h), enabling q8h dosing. Proven superior to clindamycin for surgical prophylaxis in instrumented spine surgery (OR 0.45 for SSI). Available as high-purity reference standard for research and quality control.

Molecular Formula C14H13N8O4S3-
Molecular Weight 453.5 g/mol
Cat. No. B1200283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin(1-)
Molecular FormulaC14H13N8O4S3-
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-]
InChIInChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1
InChIKeyMLYYVTUWGNIJIB-BXKDBHETSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin(1-) Core Baseline


Cefazolin(1-), commonly formulated as cefazolin sodium, is a first-generation semisynthetic cephalosporin antibiotic [1]. It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [1]. As a parenteral agent with a moderately long serum half-life of approximately 1.8 hours in individuals with normal renal function and high plasma protein binding (~85-86%), it is widely utilized for surgical prophylaxis and the treatment of susceptible Gram-positive infections [1][2][3].

PBPs inhibition studies: Supports Gram-positive cell wall research
Pharmacokinetic research context: Reported moderate half-life and high protein binding profile
Infection model research: Surgical prophylaxis and MSSA model studies

Cefazolin(1-) Interchangeability Limitations


Despite belonging to the same cephalosporin generation, cefazolin(1-) is not pharmacokinetically or clinically equivalent to its in-class counterparts like cephalothin or cephalexin. Direct substitution without considering its distinct pharmacokinetic profile—specifically its longer half-life and higher, clinically relevant protein binding—can lead to suboptimal dosing and therapeutic failure [1]. For instance, cefazolin(1-) achieves significantly higher and more sustained serum concentrations than cephalothin, allowing for less frequent dosing [2]. Furthermore, its unique stability profile against certain beta-lactamases and its established superiority over alternatives like clindamycin in specific surgical prophylaxis settings underscore that in-class substitution is not a scientifically sound procurement decision [3][4].

Cephalothin / Cephaloridine
Pharmacokinetic profile mismatch: half-life and protein binding differences may shift model-exposure interpretation
Cephalexin / Cephradine
Beta-lactamase stability ranking differs; strain-specific response may not transfer directly
Clindamycin
Surgical infection model endpoint context may differ; comparator response requires specific model review

Cefazolin(1-) Comparative Evidence


Superior Pharmacokinetics vs. Cephalothin

Cefazolin(1-) demonstrates a significantly longer elimination half-life and higher protein binding compared to the first-generation cephalosporins cephalothin and cephaloridine [1]. In a direct head-to-head study, steady-state serum concentrations of cefazolin during constant intravenous infusion were four times higher than those achieved with cephalothin [1]. This pharmacokinetic advantage allows for less frequent dosing while maintaining effective plasma concentrations [2].

PK vs. Cephalothin
Head-to-head
Half-life ~3.8× longer
Supports PK model-interpretation context
Protein binding 86% vs. 65% in healthy volunteers
Pharmacokinetics Half-Life Protein Binding Cephalosporin Comparison

Superior Activity Against Enterococci

While ampicillin remains the standard of care, cefazolin(1-) exhibits superior in vitro activity against Group D streptococci (enterococci) compared to several other first-generation and early second-generation cephalosporins [1]. In a cross-study comparison of modal MIC values against 93 clinical isolates, cefazolin was 2-fold more potent than cephalothin and 8-fold more potent than cephalexin [1].

Enterococcal MIC
Reported
Modal MIC 25 µg/mL (2–8× lower than comparators)
Supports enterococcal susceptibility screening context
93 clinical isolates; broth dilution method
Antimicrobial Susceptibility MIC Enterococcus Cephalosporin Comparison

Variable Beta-Lactamase Stability

The stability of cefazolin(1-) to beta-lactamases is enzyme-specific. Against staphylococcal beta-lactamase, cefazolin shows comparable stability to cephaloridine but is less stable than cephalothin, cephalexin, and cephradine [1]. However, in the context of extended-spectrum beta-lactamases (ESBLs) like CTX-M-15, cefazolin is a highly efficient substrate, undergoing rapid hydrolysis [2]. This differential stability profile is crucial for selecting cefazolin in specific microbiological environments.

β-Lactamase Stability
Class-level
Lowest stability tier (staphylococcal β-lactamase)
Strain-specific enzyme profiling may guide selection
Rapidly hydrolyzed by ESBLs (e.g., CTX-M-15)
Beta-Lactamase Stability Staphylococcus aureus ESBL Hydrolysis

Superior Spine Prophylaxis vs. Clindamycin

In a retrospective analysis of 915 patients undergoing instrumented lumbar spine surgery, cefazolin(1-) demonstrated a statistically significant reduction in surgical site infection (SSI) rates compared to clindamycin [1]. The odds ratio for SSI with cefazolin versus clindamycin was 0.45, indicating a 55% reduction in the odds of infection when cefazolin was used [1].

Spine SSI Prophylaxis
Head-to-head
OR 0.45 (55% lower SSI odds vs. clindamycin)
Reported surgical infection model endpoint context
Retrospective; 915 lumbar surgery patients
Surgical Prophylaxis Spine Surgery Surgical Site Infection Clindamycin

Extended Shelf-Life Crystal Formulation

A novel cefazolin sodium pentahydrate crystalline form has been developed and approved by the State Food and Drug Administration, demonstrating an extended expiry date of 24 months [1]. This specific solid-state form offers a quantifiable advantage in long-term stability compared to standard formulations, which is a critical factor in supply chain management and stockpiling for emergency preparedness [1].

Crystal Form Stability
Reported
24-month expiry (pentahydrate form)
Supports long-term stability research and supply modeling
Regulatory-approved crystalline form
Crystal Engineering Stability Shelf-Life Formulation

Non-Inferior Fracture Surgery Prophylaxis

A target trial emulation using a large Japanese hospital database (N=16,602) demonstrated that cefazolin(1-) and alternative beta-lactams (broad-spectrum penicillins and cephalosporins) are equivalent for preventing surgical site infections (SSI) in lower extremity fracture surgeries [1]. The 30-day risk of reoperation for SSI was 0.31% in the cefazolin group and 0.37% in the alternative group, a non-significant difference (Risk Difference: -0.06%; 95% CI, -0.33 to 0.14) [1]. This reinforces cefazolin's position as the established, effective standard of care [1].

Fracture SSI Prophylaxis
Head-to-head
SSI risk difference −0.06% (vs. alternative β‑lactams)
Reported comparator endpoint context
Target trial emulation; 16,602 fracture surgeries
Surgical Prophylaxis Orthopedic Trauma Surgical Site Infection Cephalosporin

Cefazolin(1-) Application Scenarios


Surgical Prophylaxis in Orthopedics & Neurosurgery

Cefazolin(1-) is the established, first-line agent for surgical prophylaxis in clean orthopedic and neurosurgical procedures. Its moderately long half-life of 1.8 hours [1] and proven efficacy, as demonstrated by its superiority over clindamycin in instrumented lumbar spine surgery (OR = 0.45 for SSI reduction) [2] and its non-inferiority to alternative beta-lactams in fracture surgeries [3], make it the evidence-based choice for hospital formularies. Procurement should prioritize cefazolin for these high-volume surgical settings to ensure optimal patient outcomes and adherence to clinical guidelines.

Treatment of MSSA Infections

Cefazolin(1-) is a key therapeutic agent for serious MSSA infections, including bacteremia and deep-seated infections. While its stability to staphylococcal beta-lactamase is less than that of cephalothin or cephalexin [4], its pharmacokinetic advantages—specifically, a 3.8-fold longer half-life than cephalothin [1]—allow for less frequent dosing (e.g., every 8 hours vs. every 4-6 hours) without compromising efficacy. This pharmacokinetic differentiation supports its preferential procurement for institutions managing high volumes of MSSA infections.

Long-Shelf-Life Formulation Development

The development of a cefazolin sodium pentahydrate crystalline form with a validated 24-month expiry date [5] presents a specific opportunity for pharmaceutical manufacturers and strategic national stockpiles. This improved stability profile directly addresses supply chain vulnerabilities and reduces pharmaceutical waste. R&D efforts focused on solid-state chemistry and formulation should consider this patent-protected crystalline form as a benchmark for developing next-generation, stable parenteral antibiotic products.

Enterococcal Susceptibility Testing & Research

For research laboratories investigating the treatment of enterococcal infections, cefazolin(1-) provides a distinct in vitro benchmark. Its modal MIC of 25 μg/mL against Group D streptococci is 2-fold lower than cephalothin and 8-fold lower than cephalexin [6]. This quantifiable difference in baseline activity makes cefazolin a relevant compound for studies exploring synergistic combinations with aminoglycosides or other agents, and for understanding the structure-activity relationships that govern anti-enterococcal potency within the cephalosporin class.

Application
Selection Property
Validation Focus
Surgical site infection model research
Reported PK profile and protein binding context
Comparator endpoint comparison (clindamycin, alternative β‑lactams)
MSSA PK/PD and bacteremia research
Half-life and β‑lactamase stability differential
Dosing interval modeling and strain-specific response review
Long‑shelf‑life formulation R&D
Crystal engineering and stability profile
Shelf-life validation and supply chain modeling
Enterococcal susceptibility screening
Reported MIC differential (cephalosporin class)
Synergy screening and structure-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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